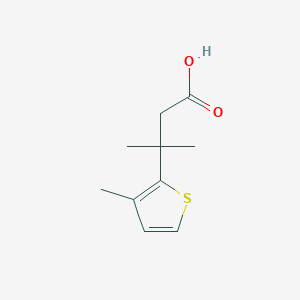

3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid

Description

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

3-methyl-3-(3-methylthiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C10H14O2S/c1-7-4-5-13-9(7)10(2,3)6-8(11)12/h4-5H,6H2,1-3H3,(H,11,12) |

InChI Key |

ZBFFMWMSERQGDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C)(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methyl-3-(3-methylthiophen-2-yl)butanoic Acid

Key Preparation Steps and Conditions

Thiophene Functionalization

Starting from thiophene or thiopheneacetic acid derivatives, selective methylation at the 3-position of the thiophene ring is performed. One documented method involves the use of N-chlorosuccinimide in an acetic acid/benzene mixture under inert atmosphere at 80°C for 1 hour, yielding 3-methylthiophene derivatives in quantitative yield (100%).

Synthesis of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic Acid

Although direct literature on this compound is limited, closely related compounds such as 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid have been synthesized using multi-step routes involving:

- Preparation of 3-methyl-2-butenoic acid derivatives via catalytic rearrangement and oxidation of 2-methyl-3-butyne-2-alcohol through aldehyde intermediates.

- Oxidation reactions catalyzed by metal salts (copper, manganese, cobalt, etc.) under mild conditions with air or oxygen as oxidants, yielding acids with high purity and yield (up to ~85%).

- Coupling of thiophene derivatives with alkyl chains via amide or ester intermediates followed by hydrolysis to the acid form.

Catalytic Oxidation and Rearrangement

A patented method describes the synthesis of 3-methyl-2-butenoic acid (a close analog) starting from 2-methyl-3-butyne-2-alcohol, which is converted to 3-methyl-2-butene aldehyde via catalytic rearrangement using a methyl ethyl diketone oxygen titanium-cuprous bromide-phenylformic acid catalyst system. The aldehyde is then oxidized to the acid using metal oxide catalysts and air or oxygen under controlled temperature (20–50°C) and pressure (0.1–0.2 MPa), achieving yields of 80–85%.

Data Table Summarizing Preparation Conditions and Yields

Comprehensive Research Findings and Analysis

- The preparation of the butanoic acid backbone with methyl substitution is well-documented via catalytic rearrangement and oxidation of alkynol intermediates, providing a robust route with high yields and environmentally friendly oxidants such as air.

- Thiophene ring functionalization, specifically methylation at the 3-position, can be efficiently achieved using N-chlorosuccinimide under mild conditions, resulting in high purity intermediates suitable for further coupling.

- Metal salt catalysts (copper, manganese, cobalt) are effective in oxidation steps, with reaction parameters (temperature, pressure, stirring speed) significantly influencing yield and purity.

- The coupling of the functionalized thiophene moiety with the butanoic acid side chain likely involves standard organic synthesis techniques such as alkylation or amide bond formation, although specific protocols for this compound remain less extensively reported.

- The overall synthetic approach balances reaction efficiency, environmental considerations (use of air as oxidant), and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related analogs:

Functional Group and Reactivity Analysis

- Thiophene vs. Phenyl/Fluorophenyl Groups: The thiophene ring in the target compound introduces sulfur’s electron-rich character, enhancing π-π stacking interactions compared to phenyl groups. This may improve binding to biological targets (e.g., auxin receptors) .

- Methyl Substituents: The additional methyl group on the thiophene in the target compound increases steric hindrance and lipophilicity compared to 3-Methyl-3-(thiophen-2-yl)butanoic acid. This could enhance membrane permeability in agrochemical applications .

- Hydroxy vs. Carboxylic Acid Groups: 3-Hydroxy-2-methylbutanoic acid’s hydroxyl group confers higher polarity and hydrogen-bonding capacity, making it more water-soluble than the hydrophobic thiophene-containing analogs. This difference limits its utility in lipid-rich environments but suits roles in biochemical pathways (e.g., ketone body metabolism) .

Physicochemical Properties

- Lipophilicity: Thiophene derivatives exhibit higher logP values than phenyl or hydroxy-substituted analogs due to sulfur’s hydrophobic nature. For example: this compound (estimated logP ~2.5) vs. 3-Hydroxy-2-methylbutanoic acid (logP ~0.5) .

- Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity across all compounds. Electron-withdrawing groups (e.g., fluorine in ’s compound) may slightly lower pKa compared to electron-donating methyl groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the alkylation of a thiophene derivative followed by carboxylation or hydrolysis. For example, coupling 3-methylthiophene with a methyl-substituted butanoic acid precursor under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants to minimize side products. Scalability is achieved by stepwise purification using column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation account for stereochemical considerations?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the thiophene ring substitution pattern and methyl group positions. Coupling constants in aromatic regions (δ 6.5–7.5 ppm) distinguish between 2- and 3-substituted thiophenes.

- FT-IR : Validates the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular weight (198.28 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry using software like Mercury (Cambridge Crystallographic Data Centre) for void analysis and packing similarity calculations .

Q. What in vitro screening strategies are recommended for initial evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or cytochrome P450) using recombinant proteins, with IC₅₀ determination via spectrophotometric methods. Cell-based viability assays (e.g., MTT in cancer lines) should include positive controls (e.g., doxorubicin) and solvent controls. Data normalization to account for thiophene-mediated autofluorescence is essential. Dose-response curves (1–100 µM) are analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed bioactivity profiles?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical mismatches. Perform orthogonal purity checks via HPLC (C18 column, acetonitrile/water gradient) and 1D/2D NMR. If bioactivity contradicts computational predictions, re-evaluate docking parameters (e.g., protonation states of the carboxylic acid group) or test enantiomerically pure samples synthesized via chiral resolution (e.g., using (R)- or (S)-1-phenylethylamine salts) .

Q. What computational approaches facilitate structure-activity relationship (SAR) studies for thiophene-containing analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues.

- QSAR Models : Train models using descriptors like logP, polar surface area, and methyl group topology. Validate against analogs (e.g., 3-Methyl-2-phenylbutanoic acid or 4-(2-thienyl)butanoic acid derivatives) to identify critical substituents .

Q. What experimental designs are optimal for investigating allosteric modulation vs. competitive inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Compare Lineweaver-Burk plots with varying substrate concentrations. A unchanged Km with reduced Vmax suggests allosteric modulation.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish between active-site and distal interactions.

- Mutagenesis Studies : Target residues in predicted allosteric pockets (e.g., using site-directed mutagenesis on recombinant enzymes) .

Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer : Optimize solvent systems (e.g., ethanol/water mixtures) and use seeding techniques. For persistent issues, co-crystallize with a binding partner (e.g., serum albumin) or employ the Materials Module in Mercury to identify isostructural templates from crystallographic databases (e.g., CSD entries with thiophene motifs) .

Q. What orthogonal analytical methods are required to confirm compound identity in complex reaction mixtures?

- Methodological Answer : Combine LC-MS (for molecular ion confirmation) with 2D NMR (e.g., HSQC and HMBC) to assign quaternary carbons. Compare retention times and fragmentation patterns with synthetic intermediates (e.g., methyl ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.